molecular formula C17H23N3O2S2 B6435805 N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549022-81-1

N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No. B6435805
CAS RN: 2549022-81-1
M. Wt: 365.5 g/mol
InChI Key: GTFFPXILVXMJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an azetidine ring, and a cyclopropane ring. Benzothiazoles are a class of heterocyclic aromatic compounds that are known for their wide range of biological activities . Azetidines are four-membered rings with one nitrogen atom, and they are often used in drug design due to their conformational rigidity . Cyclopropane is a three-membered ring, which is known for its strain and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic and planar, while the azetidine and cyclopropane rings would add some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzothiazole ring might undergo electrophilic aromatic substitution reactions, while the azetidine and cyclopropane rings might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for specific applications. This could involve testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and modifying its structure to improve its properties .

properties

IUPAC Name

N-[[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-13(10-20)8-19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFFPXILVXMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.